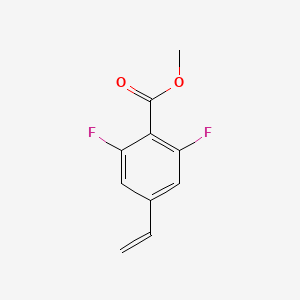
Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-: is an organic compound with the molecular formula C11H14O . It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a propenyl group (-CH=CH-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Methoxylation of Benzene Derivatives: One common method involves the methoxylation of benzene derivatives. This can be achieved by reacting benzene with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- typically involves large-scale methoxylation and propenylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Propyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various aromatic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with aromatic moieties.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
- Used as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electron donation, influencing the reactivity of the benzene ring. The propenyl group can undergo addition reactions, further modifying the compound’s properties. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Benzene, 1-methoxy-4-(1-propenyl)-:
Uniqueness:
- The specific positioning of the methoxy and propenyl groups in Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- imparts unique chemical and physical properties, making it distinct from other similar compounds. This unique structure can influence its reactivity, stability, and potential applications in various fields.
Eigenschaften
CAS-Nummer |
5912-89-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-methoxy-3-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-8H,1-3H3 |
InChI-Schlüssel |
LIEAVIIVVHFTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


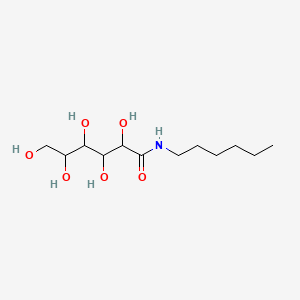
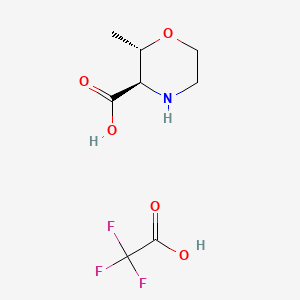


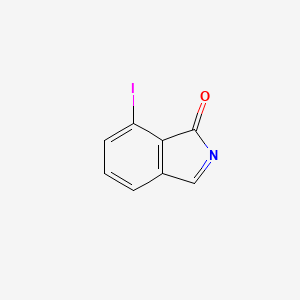

![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
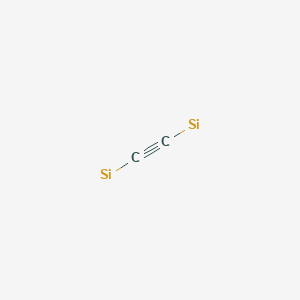
![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
